molecular formula C5H10O4 B010004 Methyl 2,3-dihydroxy-2-methylpropanoate CAS No. 19860-56-1

Methyl 2,3-dihydroxy-2-methylpropanoate

Cat. No. B010004
CAS RN: 19860-56-1
M. Wt: 134.13 g/mol
InChI Key: LDZHNDDCTKHCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dihydroxy-2-methylpropanoate is a chemical compound that belongs to the class of organic compounds known as alpha hydroxy acids. It is commonly referred to as methyl lactate, and it is widely used in various scientific research applications. Methyl lactate is a colorless liquid that has a sweet odor and is soluble in water. It is commonly used in the synthesis of various chemicals, and it has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of methyl lactate is not well understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins. Methyl lactate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have various physiological effects.

Biochemical And Physiological Effects

Methyl lactate has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, and it has been shown to scavenge free radicals. Methyl lactate has also been found to have anti-inflammatory properties, and it has been shown to inhibit the production of various inflammatory cytokines. In addition, methyl lactate has been found to have analgesic properties, and it has been shown to reduce pain sensitivity.

Advantages And Limitations For Lab Experiments

Methyl lactate has several advantages as a chemical reagent in lab experiments. It is a relatively cheap and readily available chemical, and it is easy to handle and store. Methyl lactate is also a relatively safe chemical, and it does not pose significant health hazards. However, methyl lactate has some limitations as a chemical reagent. It has a relatively low boiling point, which can make it difficult to handle in certain reactions. In addition, methyl lactate can react with certain chemicals, which can limit its use in some experiments.

Future Directions

There are several future directions for the research and development of methyl lactate. One potential area of research is the development of new synthesis methods for methyl lactate. This could involve the use of alternative catalysts or reaction conditions to improve the efficiency of the synthesis process. Another potential area of research is the development of new applications for methyl lactate. This could involve the use of methyl lactate in the development of new drugs or in the synthesis of new materials. Finally, there is a need for further research into the mechanism of action of methyl lactate. This could involve the use of advanced analytical techniques to better understand the molecular interactions of methyl lactate with various enzymes and proteins.

Synthesis Methods

Methyl lactate can be synthesized through the esterification of lactic acid with methanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction is exothermic, and it is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Scientific Research Applications

Methyl lactate has been found to have several scientific research applications. It is commonly used as a solvent in various chemical reactions, and it is also used as a starting material in the synthesis of various chemicals. Methyl lactate has also been found to have antimicrobial properties, and it has been used as a preservative in various products. In addition, methyl lactate has been found to have potential applications in the field of medicine, particularly in the development of drugs for the treatment of various diseases.

properties

IUPAC Name

methyl 2,3-dihydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZHNDDCTKHCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941698
Record name Methyl 2,3-dihydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydroxy-2-methylpropanoate

CAS RN

19860-56-1
Record name Methyl 2-methylglycerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019860561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-dihydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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